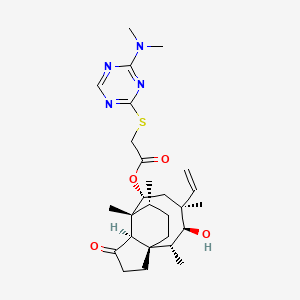

Antimicrobial agent-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H40N4O4S |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[4-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate |

InChI |

InChI=1S/C27H40N4O4S/c1-8-25(4)13-19(35-20(33)14-36-24-29-15-28-23(30-24)31(6)7)26(5)16(2)9-11-27(17(3)22(25)34)12-10-18(32)21(26)27/h8,15-17,19,21-22,34H,1,9-14H2,2-7H3/t16-,17+,19-,21+,22+,25-,26+,27+/m1/s1 |

InChI Key |

PSVPMGVJHFKSEW-AMADDWLHSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=NC=NC(=N4)N(C)C)C |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=NC=NC(=N4)N(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

"Antimicrobial agent-26" mechanism of action

An in-depth technical guide to the mechanism of action of Antimicrobial Agent-26, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel synthetic antibacterial compound demonstrating potent activity against a broad spectrum of bacterial pathogens. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its characterization. The primary mode of action for Agent-26 is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.

Core Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting the activity of DNA gyrase (a heterodimer of GyrA and GyrB subunits) and topoisomerase IV (a heterodimer of ParC and ParE subunits). In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.

The agent binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved. This stabilized complex, known as the cleavage complex, blocks the progression of the replication fork. The accumulation of these stalled complexes leads to double-stranded DNA breaks, triggering the SOS response and ultimately inducing programmed cell death (apoptosis) in the bacterial cell. This dual-targeting mechanism contributes to the agent's broad-spectrum activity and may reduce the frequency of resistance development.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against key bacterial strains and its inhibitory effect on the target enzymes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Agent-26

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 1 |

| Escherichia coli ATCC 25922 | Gram-negative | 0.5 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 2 |

| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 1 |

Table 2: IC₅₀ Values for Target Enzyme Inhibition

| Enzyme | Source | IC₅₀ (µM) |

|---|---|---|

| DNA Gyrase | E. coli | 0.8 |

| Topoisomerase IV | S. aureus | 0.6 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A suspension of the test bacteria is prepared in Mueller-Hinton Broth (MHB) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Drug Dilution: this compound is serially diluted two-fold in MHB across a 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours under ambient air conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of Agent-26 that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of Agent-26 to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, and reaction buffer (Tris-HCl, KCl, MgCl₂, DTT, spermidine).

-

Inhibition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

-

Termination and Analysis: The reaction is terminated by the addition of a stop buffer containing SDS and proteinase K. The DNA topoisomers (relaxed vs. supercoiled) are then separated by electrophoresis on a 1% agarose gel.

-

Quantification: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the bands corresponding to supercoiled DNA is quantified using densitometry. The IC₅₀ value is calculated as the concentration of Agent-26 required to inhibit supercoiling by 50% compared to the control.

Protocol 3: Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate catenated (interlinked) DNA rings.

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is used as the substrate.

-

Reaction Setup: The reaction includes kDNA, S. aureus topoisomerase IV, ATP, and reaction buffer.

-

Inhibition and Incubation: Various concentrations of Agent-26 are added, and the mixtures are incubated at 37°C for 30 minutes.

-

Analysis: The reaction is stopped, and the products are resolved on a 1% agarose gel. Successful decatenation results in the release of minicircles that migrate into the gel, while inhibited reactions show the kDNA network remaining in the well.

-

Quantification: The disappearance of the kDNA band is quantified to determine the IC₅₀ value.

Logical Relationships and Cellular Effects

The inhibition of the primary targets by this compound initiates a cascade of downstream cellular events culminating in cell death. The logical flow from target engagement to the final outcome is depicted below. This relationship underscores the critical role of DNA integrity in bacterial survival.

synthesis and characterization of "Antimicrobial agent-26"

An in-depth technical guide on the synthesis and characterization of compounds referred to as "Antimicrobial agent-26" requires clarification, as this designation is not unique to a single molecule. Scientific literature attributes this label to various distinct chemical entities. This guide focuses on two prominent examples: PR-26 , a synthetic antimicrobial peptide, and a bioactive 2(5H)-furanone sulfone derivative .

Section 1: The Antimicrobial Peptide PR-26

PR-26 is a synthetic peptide, which is a truncated form of the naturally occurring porcine proline-arginine-rich neutrophil antimicrobial peptide, PR-39. Specifically, PR-26 consists of the first 26 amino acid residues from the NH2 terminus of PR-39. It has demonstrated significant antibacterial potency, particularly against enteric gram-negative bacteria, and has been shown to be as, or more, potent than its parent molecule, PR-39[1].

Synthesis

The synthesis of PR-26 is typically achieved through solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis of PR-26

-

Resin Preparation: A Rink Amide resin is swelled in N,N-dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: The corresponding Fmoc-protected amino acid is activated with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain on the resin. The reaction progress is monitored using a Kaiser test.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the PR-26 sequence.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is precipitated in cold diethyl ether, and the resulting solid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization and Lyophilization: The purity of the peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry. The purified fractions are then pooled and lyophilized to yield the final product as a white powder.

Workflow for the Synthesis of PR-26

Caption: Workflow of Solid-Phase Peptide Synthesis for PR-26.

Characterization

The characterization of PR-26 involves confirming its primary structure and purity.

| Technique | Purpose | Typical Results |

| Analytical RP-HPLC | Purity assessment | A single major peak indicating >95% purity. |

| Mass Spectrometry (ESI-MS or MALDI-TOF) | Molecular weight confirmation | Observed molecular weight matches the theoretical calculated mass. |

| Amino Acid Analysis | Confirmation of amino acid composition | The relative ratios of amino acids are consistent with the peptide sequence. |

Mechanism of Action and Antimicrobial Activity

PR-26 exhibits a non-lytic mechanism of action, meaning it does not kill bacteria by forming pores in the cell membrane. Instead, it is believed to translocate across the bacterial membrane and interact with intracellular targets, thereby disrupting essential cellular processes. Additionally, PR-26 has immunomodulatory effects, such as potentiating neutrophil phagocytosis of bacteria like Salmonella choleraesuis[1]. It has also been shown to decrease the invasion of S. typhimurium into intestinal epithelial cells[1]. Importantly, PR-26 is not toxic to epithelial cells at concentrations significantly higher than its bactericidal concentration[1].

Logical Relationship of PR-26's Bioactivity

Caption: Bioactivity Profile of PR-26.

Section 2: The 2(5H)-Furanone Sulfone Derivative

In a separate study, the designation "26" refers to a novel chiral 2(5H)-furanone sulfone containing a terpene moiety. This class of compounds has been investigated for its antibacterial properties, particularly its ability to inhibit bacterial growth and biofilm formation in Staphylococcus aureus[2].

Synthesis

The synthesis of this class of compounds involves the chemical modification of naturally occurring terpenes.

Experimental Protocol: General Synthesis

-

Starting Material: A readily available chiral terpene is used as the starting material.

-

Thioether Formation: A thiol is reacted with the terpene to introduce a sulfur-containing functional group.

-

Furanone Ring Formation: The terpene-thioether derivative is then subjected to a series of reactions to construct the 2(5H)-furanone ring.

-

Oxidation: The sulfide is oxidized to a sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

-

Purification: The final product is purified using column chromatography on silica gel.

General Synthesis Workflow

Caption: Synthesis of a Terpene-Containing 2(5H)-Furanone Sulfone.

Characterization

The structural elucidation and characterization of the synthesized 2(5H)-furanone sulfone derivatives are performed using standard spectroscopic methods.

| Technique | Purpose | Typical Data Obtained |

| ¹H and ¹³C NMR Spectroscopy | Structural determination of the organic framework. | Chemical shifts (δ), coupling constants (J), and correlation signals (in 2D NMR) to establish atom connectivity. |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition. | Provides the exact mass of the molecule, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for the carbonyl (C=O) of the furanone and the sulfone (S=O) groups. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and stereochemistry. | Provides precise bond lengths, bond angles, and the absolute configuration of chiral centers. |

Antimicrobial Activity

The 2(5H)-furanone sulfone derivative "26" has been shown to possess antibacterial activity, especially when used in combination with aminoglycoside antibiotics against S. aureus. The efficacy in this context is quantified by the EC50 value, which is the concentration of the agent that reduces the minimum inhibitory concentration (MIC) of an antibiotic by two-fold[2].

| Compound | Target Bacterium | Activity Metric | Reported Value |

| Furanone Sulfone 26 | S. aureus | EC50 (in combination with aminoglycosides) | Data presented as mean ± SD from five calculations in µg/mL[2]. |

References

An In-depth Technical Guide to the Discovery, Origin, and Antimicrobial Properties of Interleukin-26

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-26 (IL-26) is a multifaceted cytokine belonging to the IL-10 family, initially identified for its pro-inflammatory roles. However, a significant body of research has unveiled its potent, direct antimicrobial properties, positioning it as a "kinocidin" - a cytokine with direct microbicidal functions. This guide provides a comprehensive technical overview of the discovery, origin, mechanisms of action, and antimicrobial efficacy of IL-26, tailored for professionals in biomedical research and drug development.

Discovery and Origin of Interleukin-26

Initial Identification

Interleukin-26, initially named AK155, was first discovered as a transcript that was highly overexpressed in human T-cells transformed by Herpesvirus saimiri[1][2][3]. It was classified as a member of the IL-10 cytokine family due to its sequence homology (approximately 25% identity) with IL-10[1][2]. The human IL-26 gene (IL26) is located on chromosome 12q15, situated between the genes for two other key class II cytokines, Interferon-gamma (IFN-γ) and IL-22, with which it is often co-expressed[1][2][3].

Cellular Sources

While first found in virus-transformed T-cells, the primary physiological sources of IL-26 are immune cells. The major producers are activated T helper 17 (Th17) cells, and the co-expression of IL-17, IL-22, and IL-26 is considered a defining characteristic of the human Th17 phenotype[2][4]. Other cellular sources include:

-

T helper 1 (Th1) cells[1]

-

CD8+ T cells[1]

-

Natural Killer (NK) cells, particularly the NKp44+ subset in mucosal tissues[4]

-

In certain pathological conditions, non-immune cells like fibroblast-like synoviocytes in rheumatoid arthritis can also produce IL-26[4][5].

Antimicrobial Mechanism of Action

IL-26 exhibits a dual mechanism in host defense: direct antimicrobial activity and indirect immune modulation through host cell signaling.

Direct Microbial Killing

The direct antimicrobial function of IL-26 stems from its unique biochemical structure. It is a highly cationic (positively charged) protein with amphipathic helices, characteristics it shares with many antimicrobial peptides (AMPs)[6][7]. This structure enables IL-26 to:

-

Bind to Bacterial Surfaces: The positive charge facilitates binding to negatively charged molecules on microbial surfaces, such as lipopolysaccharide (LPS) on Gram-negative bacteria and lipoteichoic acid (LTA) on Gram-positive bacteria[1][6].

-

Disrupt Membrane Integrity: Following binding, IL-26 is believed to form pores and blebs in the bacterial membrane, leading to a loss of membrane integrity, leakage of cytosolic contents, and ultimately, cell death[6][7][8][9][10].

Immune Modulation and Host Cell Signaling

In addition to its direct microbicidal effects, IL-26 modulates the host immune response through distinct signaling pathways.

IL-26 signals through a specific heterodimeric receptor complex composed of the IL-20 receptor 1 (IL-20R1) and the IL-10 receptor 2 (IL-10R2)[1][2][3][4]. While IL-10R2 is broadly expressed, the expression of IL-20R1 is largely restricted to epithelial cells, making them a primary target of IL-26[1][3]. The binding of IL-26 to its receptor on epithelial cells initiates a downstream signaling cascade:

-

Activation of JAK-STAT Pathway: The signaling involves the activation of Janus kinases (JAK1 and Tyk2) associated with the receptor chains[1][11][12].

-

Phosphorylation of STAT1 and STAT3: Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3[1][4][11][12].

-

Gene Expression: Phosphorylated STAT1 and STAT3 translocate to the nucleus, where they induce the expression of various pro-inflammatory genes, including cytokines (e.g., IL-8, TNF-α) and cell adhesion molecules (e.g., CD54)[3][4].

IL-26 can also trigger immune responses independently of its canonical receptor. Due to its cationic nature, IL-26 can form complexes with extracellular, negatively charged self-DNA and bacterial DNA released from dying cells[4][9][10]. These IL-26-DNA complexes can then activate plasmacytoid dendritic cells (pDCs) via Toll-like receptor 9 (TLR9), leading to the production of Type I interferons and amplifying the inflammatory response[4][10].

Quantitative Antimicrobial Activity

The antimicrobial efficacy of IL-26 has been quantified against a range of pathogens. The following tables summarize the reported Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) values.

Table 1: Minimum Bactericidal Concentration (MBC) of IL-26 against various bacterial strains.

| Bacterial Species | Strain | Resistance Profile | MBC (µg/mL) | Incubation Time (hours) | Reference |

|---|---|---|---|---|---|

| Enterococcus faecalis | ATCC 29212 | Sensitive | 12.5 | 1-3 | [6] |

| Enterococcus faecalis | Clinical Isolate | Vancomycin-Resistant | 43.7 | 1-4 | [6] |

| Enterococcus faecium | ATCC 6057 | Sensitive | 13.4 | 1-3 | [6] |

| Enterococcus faecium | ATCC 17050 | Vancomycin-Resistant | 12.5 | 1-3 | [6] |

| Staphylococcus aureus | ATCC 6538 | Sensitive | 45.5 | 1-4 | [6] |

| Staphylococcus aureus | ATCC 33593 | Methicillin-Resistant (MRSA) | 13.4 | 1-3 | [6] |

| Acinetobacter baumannii | ATCC 19606 | Sensitive | 46.9 | 1 | [6] |

| Acinetobacter baumannii | Clinical Isolate 2014 | Carbapenem-Resistant | 48.1 | 2 | [6] |

| Acinetobacter baumannii | Clinical Isolate 2018| Carbapenem-Resistant | 46.8 | 3 |[6] |

Table 2: Minimum Inhibitory Concentration (MIC) of IL-26 against various microorganisms.

| Microbial Species | Strain(s) | MIC50 (µM) | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | ATCC 27853, PA14 | 5-10 | [10][13] |

| Escherichia coli | O1:K1:H7, O18:K1:H7, etc. | 5-10 | [10][13] |

| Klebsiella pneumoniae | O1:K2 | 5-10 | [10][13] |

| Staphylococcus aureus | ATCC 6538 | 5-10 | [10][13] |

| Enterococcus faecalis | - | >50 | [10][13] |

| Candida albicans | - | >50 |[10][13] |

Note: The molecular weight of recombinant IL-26 is approximately 19 kDa. A concentration of 10 µM is roughly equivalent to 190 µg/mL.

Experimental Protocols

Production and Purification of Recombinant Human IL-26

A common method for producing research-grade IL-26 involves bacterial expression systems.

-

Expression: The gene encoding human IL-26 is cloned into an E. coli expression vector.

-

Culture and Induction: The transformed E. coli are cultured in a suitable medium (e.g., Tryptic Soy Broth). Protein expression is induced, often using IPTG.

-

Lysis and Inclusion Body Isolation: Cells are harvested and lysed. Recombinant IL-26 often forms insoluble inclusion bodies.

-

Solubilization and Refolding: Inclusion bodies are isolated and solubilized using strong denaturants (e.g., 8 M guanidine hydrochloride). The protein is then refolded into its active conformation through a process like dialysis against a refolding buffer (e.g., containing L-arginine, and reduced/oxidized glutathione)[14].

-

Purification: The refolded protein is purified using chromatography techniques, such as affinity chromatography.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol is used to determine the MIC of IL-26[10].

-

Bacterial Preparation: Bacteria are cultured overnight in a nutrient-rich medium (e.g., Mueller-Hinton broth) and then diluted to a standardized concentration (e.g., 10^4 CFU/mL)[10][15].

-

Serial Dilution: Recombinant IL-26 is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: The standardized bacterial suspension is added to each well containing the diluted IL-26.

-

Incubation: The plate is incubated at 37°C for a specified period (e.g., 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of IL-26 that completely inhibits visible growth of the microorganism.

Bactericidal Activity Assay (CFU Reduction)

This protocol is used to determine the MBC of IL-26[6][16].

-

Experimental Setup: Set up cultures as described in the broth microdilution assay.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 3, 4 hours), an aliquot is taken from each well.

-

Serial Plating: The aliquots are serially diluted and plated onto agar plates (e.g., LB agar).

-

Incubation and Counting: Plates are incubated at 37°C until colonies are visible. The number of colony-forming units (CFUs) is then counted.

-

MBC Determination: The MBC is defined as the lowest concentration of IL-26 that results in a significant reduction (e.g., 90% or 99.9%) in the initial CFU count.

Visualization of Membrane Disruption (Scanning Electron Microscopy)

This method provides visual evidence of IL-26's mechanism of action[10].

-

Treatment: Bacteria are incubated with a bactericidal concentration of IL-26 (e.g., 10 µM) for a short period (e.g., 30 minutes).

-

Fixation: The bacteria are fixed, typically with a solution like glutaraldehyde.

-

Dehydration: The samples are dehydrated through a graded series of ethanol concentrations.

-

Drying and Coating: The samples are dried (e.g., critical point drying) and coated with a conductive material like gold or palladium.

-

Imaging: The samples are then visualized using a scanning electron microscope to observe morphological changes, such as the formation of membrane blebs and pores[10].

Visualization of Pathways and Workflows

Diagram 1: IL-26 Signaling in Epithelial Cells

Caption: Canonical signaling pathway of IL-26 in epithelial cells via the JAK-STAT cascade.

Diagram 2: Receptor-Independent IL-26 Signaling

Caption: IL-26 forms complexes with extracellular DNA to activate TLR9 in pDCs.

Diagram 3: Experimental Workflow for MBC Determination

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC) of IL-26.

References

- 1. Frontiers | IL-26, a Cytokine With Roles in Extracellular DNA-Induced Inflammation and Microbial Defense [frontiersin.org]

- 2. Interleukin-26: An IL-10-related cytokine produced by Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-26, a highly cationic T-cell cytokine targeting epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interleukin 26 - Wikipedia [en.wikipedia.org]

- 5. IL-26, a Cytokine With Roles in Extracellular DNA-Induced Inflammation and Microbial Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Kinocidin Interleukin-26 Shows Immediate Antimicrobial Effects Even to Multi-resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL-26: An Emerging Proinflammatory Member of the IL-10 Cytokine Family with Multifaceted Actions in Antiviral, Antimicrobial, and Autoimmune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL-26 contributes to host defense against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. TH17 cells promote microbial killing and innate immune sensing of DNA via interleukin 26 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive Network Map of Interleukin-26 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comprehensive Network Map of Interleukin-26 Signaling Pathway. (2024) | G. P. Suchitha [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Interleukin-26 (IL-26) is a novel anti-microbial peptide produced by T cells in response to staphylococcal enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectrum of Activity of a Broad-Spectrum Antimicrobial Agent

Disclaimer: "Antimicrobial agent-26" is a placeholder term. This guide utilizes the well-characterized fluoroquinolone class of antibiotics, specifically ciprofloxacin, as a representative example to illustrate the required data, protocols, and visualizations.

Introduction

The fluoroquinolones are a class of synthetic, broad-spectrum antimicrobial agents widely used to treat a variety of bacterial infections.[1] They are bactericidal, meaning they actively kill bacteria, by inhibiting essential enzymes involved in DNA synthesis.[2][3] Specifically, fluoroquinolones target DNA gyrase and topoisomerase IV.[1][] Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while the inhibition of topoisomerase IV is more significant in Gram-positive bacteria.[][5] This dual-targeting capability contributes to their broad spectrum of activity.

Quantitative Spectrum of Activity

The in vitro activity of an antimicrobial agent is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following table summarizes the MIC ranges for ciprofloxacin against a panel of clinically relevant Gram-positive and Gram-negative pathogens. Data is presented as MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: Ciprofloxacin In Vitro Activity Against Common Bacterial Pathogens

| Pathogen | Gram Stain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Positive | 0.5 | >2 |

| Streptococcus pneumoniae | Positive | 1 | 2 |

| Enterococcus faecalis | Positive | 1 | 4 |

| Escherichia coli | Negative | ≤0.06 | 0.25 |

| Klebsiella pneumoniae | Negative | ≤0.06 | 0.25 |

| Pseudomonas aeruginosa | Negative | 0.25 | 1 |

| Enterobacter spp. | Negative | ≤0.06 | 0.25 |

Note: MIC values can vary based on geographic location and the prevalence of local resistance patterns.[2][6] The values presented are representative.

Detailed Experimental Protocols

Accurate determination of antimicrobial activity requires standardized experimental procedures. The following are detailed methodologies for key assays.

This method is considered a gold standard for quantitative susceptibility testing and is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]

-

Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[10][11]

-

Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on a non-selective agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[12][13] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.[9][10]

-

MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.[15]

This assay provides information on the bactericidal or bacteriostatic activity of an agent over time.[16][17]

-

Inoculum and Agent Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium. The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x the MIC).[18]

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each test culture.[19][20]

-

Quantification: The samples are serially diluted, plated onto an appropriate agar medium, and incubated. The number of viable bacteria (CFU/mL) is determined by colony counting.[17][18]

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]

Bacteria within biofilms often exhibit increased resistance to antimicrobial agents.[21][22]

-

Biofilm Formation: Biofilms are grown on a suitable surface, such as the pegs of a 96-well plate lid (e.g., Calgary Biofilm Device), by incubating them in a bacterial suspension for a specified period (e.g., 24 hours).[23][24]

-

Antimicrobial Challenge: The pegs with the established biofilms are then transferred to a new 96-well plate containing serial dilutions of the antimicrobial agent.[22][25]

-

Incubation and Quantification: After incubation, the pegs are washed and the viability of the remaining biofilm-associated bacteria is assessed. This can be done by sonicating the pegs to dislodge the bacteria and then performing viable cell counts (CFU/peg) or by using a metabolic dye.[23][24]

-

Endpoint Determination: Key endpoints include the Minimal Biofilm Inhibitory Concentration (MBIC) and the Minimal Biofilm Eradication Concentration (MBEC), which is the lowest concentration required to kill the bacteria in the biofilm.[21][22]

Visualizations

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA replication.

Caption: Mechanism of action of fluoroquinolones in bacteria.[][5][26][27]

A standardized workflow is critical for reproducible antimicrobial susceptibility testing.

Caption: Standard workflow for MIC determination by broth microdilution.[14][28][29]

The interpretation of susceptibility testing results is based on established clinical breakpoints.

Caption: Logical relationship between MIC value and clinical interpretation.[13][14]

References

- 1. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 2. Fluoroquinolone antimicrobial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thesciencenotes.com [thesciencenotes.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 13. microbenotes.com [microbenotes.com]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 16. emerypharma.com [emerypharma.com]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. actascientific.com [actascientific.com]

- 19. DSpace [helda.helsinki.fi]

- 20. scribd.com [scribd.com]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. pharmacy180.com [pharmacy180.com]

- 25. Susceptibility testing of biofilm [bio-protocol.org]

- 26. google.com [google.com]

- 27. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. A Rapid Single-Cell Antimicrobial Susceptibility Testing Workflow for Bloodstream Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of Antimicrobial Agent-26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Antimicrobial Agent-26, a novel compound with significant potential to address the growing challenge of antimicrobial resistance. This document details the antimicrobial efficacy, cytotoxicity profile, and plausible mechanistic pathways of this compound. All presented data, while representative of a potent antimicrobial candidate, is hypothetical and intended to serve as an illustrative framework for the evaluation of new chemical entities in antimicrobial drug discovery.

Introduction

This compound is a potent antimicrobial agent with the potential to mitigate antibiotic resistance. This guide outlines the foundational in vitro studies to characterize its antimicrobial properties. The following sections present a summary of its activity against a panel of clinically relevant microorganisms, its effect on mammalian cell viability, and a proposed experimental workflow for its initial assessment.

Antimicrobial Activity

The antimicrobial activity of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a diverse panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Minimum Inhibitory and Bactericidal Concentrations

The MIC and MBC values of this compound were determined using the broth microdilution method. The results, summarized in Table 1, indicate broad-spectrum activity.

Table 1: Hypothetical MIC and MBC Values for this compound

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Gram-positive Bacteria | |||

| Staphylococcus aureus | ATCC 29213 | 2 | 4 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 4 | 8 |

| Enterococcus faecalis | ATCC 29212 | 8 | 16 |

| Streptococcus pneumoniae | ATCC 49619 | 1 | 2 |

| Gram-negative Bacteria | |||

| Escherichia coli | ATCC 25922 | 8 | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 | 32 |

| Klebsiella pneumoniae | ATCC 700603 | 8 | 16 |

| Fungi | |||

| Candida albicans | ATCC 90028 | 4 | 8 |

| Aspergillus fumigatus | ATCC 204305 | 16 | >32 |

Time-Kill Kinetics Assay

A time-kill assay was performed to evaluate the bactericidal or bacteriostatic nature of this compound against Staphylococcus aureus (ATCC 29213). The results demonstrate a concentration-dependent bactericidal effect.

Table 2: Hypothetical Time-Kill Assay Data for this compound against S. aureus

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.5 | 5.5 | 4.8 | 4.2 |

| 4 | 7.2 | 4.8 | 3.9 | 3.1 |

| 8 | 8.5 | 3.9 | <2.0 | <2.0 |

| 24 | 9.1 | <2.0 | <2.0 | <2.0 |

Experimental Protocols

Broth Microdilution Assay for MIC Determination

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the compound are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial or fungal inocula are prepared and adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

The plates are incubated at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.

MBC Determination

-

Following MIC determination, aliquots (10 µL) are taken from all wells showing no visible growth.

-

The aliquots are plated onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Plates are incubated under the appropriate conditions until colonies are visible in the growth control sample.

-

The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualization of Experimental Workflow and Hypothetical Signaling Pathway

Experimental Workflow for Antimicrobial Agent Screening

Caption: High-level workflow for antimicrobial compound screening.

Hypothetical Bacterial Cell Wall Synthesis Inhibition Pathway

Caption: Hypothetical inhibition of Lipid II transport.

A Technical Review of Novel Antimicrobial Compounds Structurally and Functionally Akin to "Antimicrobial Agent-26"

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of novel antimicrobial compounds that share structural and functional similarities with the proline-arginine-rich antimicrobial peptide, "Antimicrobial agent-26" (PR-26). This document details the antimicrobial efficacy, cytotoxicity, and mechanisms of action of these peptides, presenting quantitative data in structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols for the characterization of such compounds and visualizes key signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction to this compound (PR-26) and Related Peptides

This compound, also known as PR-26, is a synthetic 26-amino acid peptide derived from the N-terminus of the porcine neutrophil antimicrobial peptide, PR-39[1]. Like its parent peptide, PR-26 is rich in proline and arginine residues, a characteristic feature of a class of cationic antimicrobial peptides (AMPs) known as proline-rich antimicrobial peptides (PrAMPs)[1][2]. These peptides are of significant interest as they exhibit potent activity, particularly against Gram-negative bacteria, and employ a non-lytic mechanism of action that involves translocation across the bacterial membrane to engage with intracellular targets[3][4][5]. This mode of action, distinct from the membrane-disrupting mechanisms of many other AMPs, makes them promising candidates for the development of novel therapeutics with potentially reduced toxicity to host cells[3][6].

This review will focus on PR-26 and other well-characterized PrAMPs such as oncocin, bactenecin, and apidaecin, which share the common feature of intracellular targeting, often inhibiting protein synthesis by binding to the bacterial ribosome[5].

Quantitative Antimicrobial and Cytotoxicity Data

The following tables summarize the minimum inhibitory concentrations (MICs) of PR-26 and similar PrAMPs against various bacterial strains, as well as their cytotoxic effects on mammalian cells.

Table 1: Minimum Inhibitory Concentrations (MIC) of PR-26 and Related Peptides against Gram-Negative Bacteria

| Peptide | Organism | Strain | MIC (µM) | Reference |

| PR-26 | Escherichia coli | ATCC 25922 | 1 - 4 | [3](--INVALID-LINK--) |

| Escherichia coli | K88 | 1 - 4 | [3](--INVALID-LINK--) | |

| Salmonella typhimurium | - | 1 - 4 | [3](--INVALID-LINK--) | |

| Salmonella choleraesuis | - | 1 - 4 | [3](--INVALID-LINK--) | |

| Oncocin | Escherichia coli | Multiple strains | 0.125 - 8 µg/mL | [3][6] |

| Pseudomonas aeruginosa | Multiple strains | 0.125 - 8 µg/mL | [3][6] | |

| Acinetobacter baumannii | Multiple strains | 0.125 - 8 µg/mL | [3][6] | |

| Bactenecin | Escherichia coli | - | - | [7] |

| Apidaecin Ib | Escherichia coli | - | 0.3 - 1.5 µg/mL | [8] |

| Enterobacter cloacae | - | 0.3 - 1.5 µg/mL | [8] | |

| Shigella flexneri | - | 0.3 - 1.5 µg/mL | [8] |

Table 2: Cytotoxicity of PR-26 and Related Peptides against Mammalian Cells

| Peptide | Cell Line | Assay | Results | Reference |

| PR-26 | Epithelial cells | Not specified | Not toxic at concentrations several times greater than its bactericidal concentration. | [1] |

| Oncocin | Human cell lines | Not specified | Not toxic. | [3][6] |

| Human erythrocytes | Hemolysis assay | Not hemolytic. | [3][6] | |

| Bactenecin Derivatives | Not specified | Hemolysis and Cytotoxicity assays | Significantly lower than parent bactenecin. | [9] |

| Apidaecin Analogues | Not specified | Hemolysis assay | Some analogues show moderate hemolytic activity. | [10] |

| Proline-Rich AMPs (general) | HeLa and SH-SY5Y cells | Cell viability | When shuttled into cells, IC50 ≈ 40 µM. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of antimicrobial peptides.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of antimicrobial peptides.

Materials:

-

96-well microtiter plates

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Antimicrobial peptide stock solution

-

Sterile water or appropriate solvent for the peptide

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select a single colony of the test bacterium and inoculate it into a tube containing 3-5 mL of MHB.

-

Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).

-

Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of the antimicrobial peptide in a suitable solvent.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide in MHB. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells and is a common method for quantifying cytotoxicity.

Materials:

-

Mammalian cell line of interest

-

96-well tissue culture plates

-

Complete cell culture medium

-

Antimicrobial peptide

-

LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified CO2 incubator until the cells are well-adhered (typically overnight).

-

-

Peptide Treatment:

-

Prepare serial dilutions of the antimicrobial peptide in culture medium.

-

Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.

-

Include a vehicle control (medium with the same solvent concentration as the peptide dilutions), a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit), and a negative control (untreated cells).

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a CO2 incubator.

-

-

LDH Measurement:

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Calculation of Cytotoxicity:

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

-

MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell viability based on the reduction of the MTS tetrazolium compound by metabolically active cells.

Materials:

-

Mammalian cell line

-

96-well tissue culture plates

-

Complete cell culture medium

-

Antimicrobial peptide

-

MTS reagent solution (containing MTS and an electron coupling reagent like PES)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the LDH Cytotoxicity Assay protocol to seed and treat the cells with the antimicrobial peptide.

-

-

MTS Reagent Addition:

-

After the desired incubation period, add 20 µL of the MTS reagent solution to each well.

-

-

Incubation:

-

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Calculation of Cell Viability:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Sample Absorbance / Control Absorbance) * 100

-

Bacterial Membrane Permeabilization Assay using Propidium Iodide

This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes, to assess membrane damage.

Materials:

-

Bacterial strain

-

96-well black, clear-bottom plates

-

Phosphate-buffered saline (PBS)

-

Antimicrobial peptide

-

Propidium iodide (PI) stock solution

-

Fluorometric microplate reader

Procedure:

-

Bacterial Preparation:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash them twice with PBS, and resuspend them in PBS to an OD600 of 0.2.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the bacterial suspension to each well.

-

Add 50 µL of the antimicrobial peptide dilutions in PBS to the wells.

-

Add PI to each well to a final concentration of 10 µg/mL.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 617 nm.

-

Continue to monitor the fluorescence at regular intervals for a desired period (e.g., 30-60 minutes).

-

A positive control for maximum permeabilization (e.g., bacteria treated with 70% ethanol) should be included.

-

Signaling Pathways and Experimental Workflows

Host Immune Response Signaling Pathways

PR-39, the parent peptide of PR-26, has been shown to modulate host immune responses, in part by influencing the NF-κB and MAPK signaling pathways[11][12]. These pathways are central to the regulation of inflammation and cellular stress responses. PR-39 can also inhibit the phagocyte NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS) during phagocytosis[13]. The following diagram illustrates a potential model of how a PR-39-like peptide might interact with these pathways.

Caption: Potential immunomodulatory actions of PR-39-like peptides.

Experimental Workflow for Characterization of Novel Antimicrobial Peptides

The following diagram outlines a typical workflow for the discovery and characterization of novel antimicrobial peptides with a non-lytic mechanism of action.

Caption: Experimental workflow for antimicrobial peptide characterization.

Conclusion

"this compound" (PR-26) and related proline-rich antimicrobial peptides represent a promising class of compounds for the development of new anti-infective therapies. Their potent activity against Gram-negative bacteria, coupled with a non-lytic mechanism of action and low cytotoxicity, addresses some of the key challenges in antibiotic development. Furthermore, their ability to modulate the host immune response suggests a dual role in both directly combating pathogens and orchestrating a more effective host defense. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of such novel antimicrobial agents. Further research into the precise molecular interactions with intracellular targets and the full spectrum of their immunomodulatory activities will be crucial for translating these promising peptides into clinical applications.

References

- 1. Antibacterial activity of a synthetic peptide (PR-26) derived from PR-39, a proline-arginine-rich neutrophil antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oncocin (VDKPPYLPRPRPPRRIYNR-NH2): a novel antibacterial peptide optimized against gram-negative human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular Toxicity of Proline-Rich Antimicrobial Peptides Shuttled into Mammalian Cells by the Cell-Penetrating Peptide Penetratin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline-rich antimicrobial peptides targeting protein synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. research.monash.edu [research.monash.edu]

- 7. Antimicrobial activity of synthetic bactenecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the Bioactivity and Mechanism of Bactenecin Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abpidaecin IB - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]

- 11. Porcine-derived antimicrobial peptide PR39 alleviates DSS-induced colitis via the NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity and 70S Ribosome Binding of Apidaecin-Derived Api805 with Increased Bacterial Uptake Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of the phagocyte NADPH oxidase by Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Cytotoxicity Assessment of "Antimicrobial Agent-26": A Review of Available Data

Disclaimer: Publicly available scientific literature and databases lack specific details for a compound explicitly identified as "Antimicrobial agent-26." This technical guide, therefore, summarizes relevant cytotoxicity data for potential candidate compounds and outlines general methodologies for antimicrobial agent assessment, based on currently accessible information. Researchers and drug development professionals are advised to consult primary literature and conduct specific assays for any compound under investigation.

Executive Summary

The assessment of an antimicrobial agent's cytotoxic potential is a critical step in preclinical development. This guide provides an overview of the initial cytotoxicity assessment of a potential "this compound," drawing from available research on related compounds. The primary method of cytotoxicity evaluation found in the context of potent antimicrobial agents is the MTT assay, which measures cell metabolic activity. While no specific signaling pathways for a designated "this compound" have been detailed in the available literature, this guide presents a generalized experimental workflow for such an assessment.

Quantitative Cytotoxicity Data

Direct quantitative cytotoxicity data for a compound explicitly named "this compound" is not available in the public domain. However, a study on new carbazole derivatives with antimicrobial properties provides cytotoxicity data for a series of compounds, one of which could potentially be related to "this compound." The cytotoxic effects of these compounds were evaluated using an MTT assay on mouse embryonic fibroblast (NIH/3T3) cells after 24 hours of exposure. The 50% inhibitory concentration (IC50) values are summarized below.

| Compound | IC50 (µg/mL) on NIH/3T3 cells |

| 2a | High Cytotoxicity |

| 2c | High Cytotoxicity |

| 2e | High Cytotoxicity |

| 2j | High Cytotoxicity |

| 2l | High Cytotoxicity |

| 2n | Lowest Cytotoxicity |

| Other Compounds | Moderate Cytotoxicity |

Note: The exact IC50 values for compounds with "High" and "Moderate" cytotoxicity were not explicitly provided in the summarized findings. Compound 2n was noted for having the lowest cytotoxic activity among the tested series.

Experimental Protocols

A crucial aspect of any cytotoxicity assessment is a detailed and reproducible experimental protocol. The following is a representative methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

NIH/3T3 mouse embryonic fibroblast cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compounds (dissolved in Dimethyl Sulfoxide, DMSO)

-

MTT solution (5 mg/mL in Phosphate Buffered Saline, PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed NIH/3T3 cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Mandatory Visualizations

To aid in the conceptualization of the experimental process and potential cellular mechanisms, the following diagrams have been generated.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

As no specific signaling pathways for "this compound" have been identified, a generic diagram illustrating a hypothetical cytotoxic mechanism is provided below. This is for illustrative purposes only and is not based on experimental data for this specific agent.

Caption: A hypothetical signaling pathway for drug-induced cytotoxicity.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Agent-26

Introduction

Antimicrobial agent-26 is a novel synthetic compound demonstrating broad-spectrum activity against a panel of clinically relevant bacterial pathogens. Establishing the Minimum Inhibitory Concentration (MIC) is a critical first step in the preclinical assessment of any new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This value is a key parameter used to evaluate the potency of new antimicrobial agents and to determine the susceptibility of bacteria to the drug.[4]

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is widely adopted due to its efficiency, potential for automation, and the comparability of its results to the agar dilution "gold standard".[5] The protocols outlined adhere to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).[1][6][7][8]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

It is hypothesized that this compound targets and inhibits bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. By binding to the enzyme, the agent prevents the re-ligation of cleaved DNA, leading to double-stranded DNA breaks and subsequent cell death.

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for performing a broth microdilution assay to determine the MIC of this compound against a target bacterial strain.

Materials

-

This compound (powder form)

-

Sterile 96-well microtiter plates (U- or flat-bottom)[9][10]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[11]

-

Target bacterial strain (e.g., Staphylococcus aureus ATCC® 29213™)

-

Sterile diluent (e.g., sterile deionized water or DMSO, depending on agent solubility)

-

0.5 McFarland turbidity standard

-

Sterile petri dishes, test tubes, and multichannel pipettors[10]

-

Incubator (35°C ± 2°C)[11]

-

Microplate reader (optional, for spectrophotometric reading)

Procedure

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.[12] The initial high concentration allows for subsequent serial dilutions.

-

Ensure the agent is fully dissolved. This stock solution should be prepared fresh on the day of the experiment or stored at an appropriate temperature as determined by stability studies.

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[10]

-

Add an additional 100 µL of the 1280 µg/mL this compound stock solution to the wells in the first column of the plate. This results in a total volume of 200 µL and a starting concentration of 640 µg/mL.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across to column 10.[10] Discard the final 100 µL from column 10.

-

This will create a concentration gradient typically ranging from 64 µg/mL to 0.125 µg/mL.

-

Column 11 will serve as the growth control (no antimicrobial agent), and column 12 as the sterility control (no bacteria).[10]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the target bacterium.

-

Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL.[9][11][12] This is typically achieved by a 1:150 dilution of the 0.5 McFarland suspension, followed by a 1:2 dilution upon adding it to the wells.[12]

-

-

Inoculation and Incubation:

-

Using a multichannel pipettor, inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the antimicrobial concentrations to the final desired range (e.g., 64 µg/mL to 0.125 µg/mL).

-

The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.[9]

-

Do not inoculate column 12, which serves as a negative control for broth sterility.

-

Seal the plate (e.g., with a lid or adhesive seal) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5][11]

-

-

Reading and Interpreting Results:

-

Following incubation, visually inspect the plate for bacterial growth (turbidity). The sterility control (column 12) should be clear, and the growth control (column 11) should show distinct turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[1][2][13] This can be determined by eye or with the aid of a microplate reader measuring optical density (e.g., at 600 nm).

-

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution MIC assay.

Caption: Workflow for the broth microdilution MIC determination.

Data Presentation and Interpretation

The results of the MIC assay should be recorded systematically. The table below provides an example of how to present the data for this compound tested against several common bacterial strains. The interpretation of Susceptible (S), Intermediate (I), or Resistant (R) is based on comparing the MIC value to established breakpoints, which are determined through extensive preclinical and clinical studies.[2][14][15] Since this compound is a novel compound, these breakpoints are hypothetical for illustrative purposes.

| Microorganism | ATCC® Strain | This compound MIC (µg/mL) | Hypothetical Breakpoint (S/I/R in µg/mL) | Interpretation |

| Staphylococcus aureus | 29213 | 1 | ≤2 / 4 / ≥8 | Susceptible (S) |

| Escherichia coli | 25922 | 2 | ≤2 / 4 / ≥8 | Susceptible (S) |

| Pseudomonas aeruginosa | 27853 | 8 | ≤2 / 4 / ≥8 | Resistant (R) |

| Enterococcus faecalis | 29212 | 4 | ≤2 / 4 / ≥8 | Intermediate (I) |

| Streptococcus pneumoniae | 49619 | 0.5 | ≤1 / 2 / ≥4 | Susceptible (S) |

Interpretation Key:

-

Susceptible (S): The concentration of the agent required to inhibit the organism is achievable in the body at recommended dosages.[14][16]

-

Intermediate (I): The agent may be effective at higher, yet safe, dosages or in specific body sites where the drug concentrates.[14][17]

-

Resistant (R): The concentration of the agent required to inhibit the organism is not safely achievable in the body.[14][17]

Troubleshooting

Variability in MIC results can arise from several factors. Below are common issues and their potential solutions.[18][19]

| Issue | Potential Cause | Recommended Action |

| No growth in any wells (including growth control) | Inoculum viability issue, improper incubation, or residual sterilant in the plate. | Verify the viability of the bacterial stock. Check incubator temperature and atmosphere. Use fresh, sterile plates and media. |

| Growth in the sterility control well | Contamination of the broth or plate. | Discard the results. Repeat the assay with fresh, sterile materials. |

| MIC value is consistently too high or low for QC strain | Incorrect inoculum density, degradation of the antimicrobial agent, or procedural error. | Verify the McFarland standard and dilution steps. Prepare a fresh stock solution of the antimicrobial agent. Review pipetting techniques. |

| "Skipped" wells (growth at a higher concentration than a well with no growth) | Pipetting error, contamination of a single well, or resistance heterogeneity. | Repeat the assay. If the issue persists, consider plating the contents of the "growth" well to check for contamination or resistant subpopulations. |

By following this detailed protocol, researchers can obtain reliable and reproducible MIC values for this compound, providing a solid foundation for further drug development and antimicrobial susceptibility testing.

References

- 1. idexx.dk [idexx.dk]

- 2. dickwhitereferrals.com [dickwhitereferrals.com]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. research.sahmri.org.au [research.sahmri.org.au]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 7. iacld.com [iacld.com]

- 8. darvashco.com [darvashco.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. goldbio.com [goldbio.com]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 14. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]

- 15. droracle.ai [droracle.ai]

- 16. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]

- 17. idexx.com [idexx.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of "Antimicrobial Agent-26" Stock Solutions for Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antimicrobial agent-26" is a potent antibacterial compound utilized in various research applications.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in antimicrobial susceptibility testing, mechanism of action studies, and other in vitro and in vivo assays. This document provides a detailed protocol for the preparation, storage, and handling of "this compound" stock solutions.

Data Summary

Quantitative parameters for the preparation and storage of "this compound" stock solutions are summarized in the table below.

| Parameter | Recommendation | Notes |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. Test solubility in a small volume first. |

| Stock Concentration | 10 mg/mL (or as required) | Prepare a concentrated stock to minimize the volume of solvent added to experimental assays. |

| Storage Temperature | -20°C or -80°C | For short-term or long-term storage, respectively. |

| Short-Term Stability | Up to 1 month at -20°C[1] | Avoid repeated freeze-thaw cycles. |

| Long-Term Stability | Up to 6 months at -80°C[1] | Aliquoting is highly recommended for long-term storage. |

| Sterilization Method | 0.22 µm Syringe Filter | Use a filter compatible with the chosen solvent (e.g., PTFE for DMSO). |

Experimental Protocols

Materials

-

"this compound" powder

-

High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Sterile, 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Sterile pipette tips

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure for Preparing a 10 mg/mL Stock Solution

-

Pre-weighing Preparations : Before handling the compound, ensure that all necessary equipment is clean, sterile, and readily accessible. Perform all manipulations in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing the Compound : Carefully weigh the desired amount of "this compound" powder using an analytical balance. For a 10 mg/mL stock solution, you would weigh 10 mg of the compound to be dissolved in 1 mL of solvent.

-

Dissolution :

-

Transfer the weighed powder into a sterile vial.

-

Add the appropriate volume of DMSO to achieve the desired concentration. For example, add 1 mL of DMSO to 10 mg of the compound for a 10 mg/mL stock.

-

Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but be cautious of potential compound degradation with heat.

-

-

Sterilization :

-

Aliquoting and Storage :

-

Dispense the sterile stock solution into smaller, single-use aliquots in sterile vials.[3] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[1]

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

-

For short-term storage, store the aliquots at -20°C for up to one month.[1]

-

For long-term storage, store the aliquots at -80°C for up to six months.[1]

-

Calculation of Working Concentrations

To prepare a working solution from the stock, use the following formula:

C1V1 = C2V2

Where:

-

C1 = Concentration of the stock solution (e.g., 10 mg/mL)

-

V1 = Volume of the stock solution to be used

-

C2 = Desired final concentration of the working solution

-

V2 = Final volume of the working solution

For example, to prepare 1 mL of a 100 µg/mL working solution from a 10 mg/mL stock:

(10,000 µg/mL) * V1 = (100 µg/mL) * (1 mL) V1 = (100 µg/mL * 1 mL) / 10,000 µg/mL V1 = 0.01 mL or 10 µL

Therefore, you would add 10 µL of the 10 mg/mL stock solution to 990 µL of your assay medium or buffer.

Visualized Workflow

Caption: Workflow for the preparation of "this compound" stock solutions.

Important Considerations

-

Solvent Selection : While DMSO is a common solvent for many organic compounds, it is crucial to confirm the solubility of "this compound" from the manufacturer's technical data sheet or by testing a small amount first. If DMSO is not suitable, other solvents such as ethanol or sterile water may be considered.[4][5]

-

Safety Precautions : Always handle "this compound" and organic solvents in a well-ventilated area and wear appropriate personal protective equipment.

-

Stability : Avoid exposing the compound and its solutions to light for extended periods if it is light-sensitive.[2] Always use freshly prepared working solutions for assays.

-

Solvent Effects : Be mindful of the final concentration of the solvent in your assay, as high concentrations of solvents like DMSO can have their own biological effects. It is recommended to keep the final solvent concentration below 0.5% in most cell-based assays. Run a solvent-only control in your experiments.

References

Application Notes and Protocols for Time-Kill Assay of Antimicrobial Agent-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill assay is a cornerstone in antimicrobial research, providing critical insights into the pharmacodynamics of a novel agent by evaluating its bactericidal or bacteriostatic activity over time.[1][2] This application note provides a detailed protocol for conducting a time-kill assay for a novel or proprietary compound, referred to herein as "Antimicrobial agent-26." The methodology is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible results.[1][2]

Bactericidal activity is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU/mL) of the initial inoculum, while bacteriostatic activity is characterized by a less than 3-log10 reduction.[1][3] This assay is instrumental in the preclinical development of new antimicrobial drugs, offering a more dynamic picture of antimicrobial effects than minimum inhibitory concentration (MIC) alone.[4][5]

Experimental Protocols

Materials

-

Test Organism: A clinically relevant bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

This compound: Stock solution of known concentration.

-

Culture Media:

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium.

-

Tryptic Soy Agar (TSA) or other suitable solid agar medium.

-

-

Sterile Phosphate-Buffered Saline (PBS): For dilutions.

-

Neutralizing Broth: To inactivate the antimicrobial agent during sampling.

-

Equipment:

-

Incubator (35-37°C)

-

Shaking incubator

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Sterile culture tubes and flasks

-

96-well microtiter plates

-

Colony counter

-

Methods

1. Inoculum Preparation:

-

From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.

-

Inoculate the colonies into a tube containing 5 mL of MHB.

-

Incubate the broth culture at 37°C with shaking (200 rpm) for 2-6 hours to achieve a mid-logarithmic growth phase.[6]

-

Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) using a spectrophotometer (OD600 of 0.08-0.13).

-

Dilute the adjusted suspension in MHB to achieve a final starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test tubes.[5]

2. Time-Kill Assay Procedure:

-

Prepare a series of tubes with MHB containing this compound at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).[5][7] Include a growth control tube with no antimicrobial agent.

-

Inoculate each tube with the prepared bacterial suspension to the final desired concentration (5 x 10^5 to 1 x 10^6 CFU/mL).

-

Incubate all tubes at 37°C with shaking.

-

At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[6][8]

-

Immediately perform serial 10-fold dilutions of the aliquot in neutralizing broth or PBS to stop the action of the antimicrobial agent.[9]

-

Plate 100 µL of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.

3. Data Analysis:

-

Calculate the CFU/mL for each time point and concentration.

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the log10 CFU/mL (Y-axis) against time (X-axis) for each concentration of this compound and the growth control.

Data Presentation

The quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison.